Piperidine, 1-(2-ethoxybenzoyl)-
Overview
Description
Piperidine, 1-(2-ethoxybenzoyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Piperidine, 1-(2-ethoxybenzoyl)- typically begins with piperidine and 2-ethoxybenzoic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the piperidine and the 2-ethoxybenzoic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Procedure: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of Piperidine, 1-(2-ethoxybenzoyl)- can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine, 1-(2-ethoxybenzoyl)- can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) can be used.
Major Products:
Oxidation: N-oxides of Piperidine, 1-(2-ethoxybenzoyl)-.
Reduction: Secondary amines or reduced benzoyl derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry: Piperidine, 1-(2-ethoxybenzoyl)- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of piperidine-based drugs.
Medicine: Piperidine, 1-(2-ethoxybenzoyl)- has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-ethoxybenzoyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate the activity of these targets. The 2-ethoxybenzoyl group can enhance the binding affinity and specificity of the compound, leading to more potent biological effects.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the 2-ethoxybenzoyl group.
Piperidine, 1-(2-methoxybenzoyl)-: A similar compound with a methoxy group instead of an ethoxy group.
Piperidine, 1-(2-chlorobenzoyl)-: A derivative with a chloro group on the benzoyl ring.
Uniqueness: Piperidine, 1-(2-ethoxybenzoyl)- is unique due to the presence of the 2-ethoxybenzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
(2-ethoxyphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-9-5-4-8-12(13)14(16)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJYLGMJIBKWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174197 | |
Record name | Piperidine, 1-(2-ethoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20308-67-2 | |
Record name | Piperidine, 1-(2-ethoxybenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020308672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(2-ethoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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